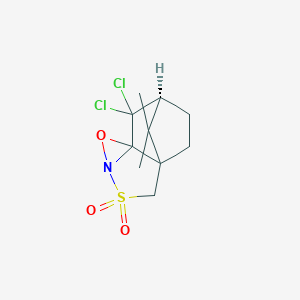

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Übersicht

Beschreibung

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely used in organic synthesis. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound has the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is typically synthesized from (1S)-(-)-camphorsulfonylimine. The synthesis involves the reaction of (1S)-(-)-camphorsulfonylimine with a chlorinating agent, such as thionyl chloride, followed by oxidation with a suitable oxidizing agent . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Oxidation of Sulfides to Sulfoxides

This compound efficiently oxidizes sulfides to sulfoxides with high enantiomeric excess (ee), making it valuable in asymmetric synthesis. A patented process demonstrates its application in synthesizing enantiomerically enriched sulfoxides, such as esomeprazole precursors .

Key Reaction Parameters

-

Solvent: Dichloromethane or methanol

-

Temperature: 25–30°C

-

Base: Diisopropyl ethyl amine (DIPEA)

-

Stoichiometry: 1.0–1.1 equivalents of oxaziridine

| Substrate | Product (Sulfoxide) | Yield (%) | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|---|

| Pyrmetazole sulfide | Esomeprazole | 98.24 | 74.67% R-isomer | R |

| BEDT-TTF derivative | Chiral sulfoxide | 90 | 44% ee | S |

The reaction proceeds via electrophilic oxygen transfer, where the oxaziridine’s strained three-membered ring facilitates selective oxidation .

α-Hydroxylation of Enolates

The compound mediates α-hydroxylation of enolates to form α-hydroxy ketones, critical in synthesizing chiral alcohols and pharmaceuticals. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) generates enolates, which react with the oxaziridine at low temperatures .

Mechanistic Insight

-

Base: LDA or NaHMDS deprotonates ketones to form enolates.

-

Reaction Pathway: SN2 mechanism, where the enolate attacks the electrophilic oxygen of the oxaziridine .

Experimental Data

| Substrate | Base | Temp (°C) | Product (α-Hydroxy Ketone) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Tetralone | LDA | −78 | (R)-α-Hydroxy tetralone | 94 | 95 |

| Propiophenone | NaHMDS | 0 | (R)-α-Hydroxy propiophenone | 73 | 77 |

| 2-Octanol | KHMDS | 25 | (S)-α-Hydroxy ketone | 95 | 89 |

Comparative Reactivity with Other Oxaziridines

The dichlorocamphoryl group enhances enantioselectivity compared to analogs. Below is a performance comparison:

| Oxaziridine Derivative | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| (+)-(8,8-Dichlorocamphorylsulfonyl) | Tetralone | 94 | 95 |

| (1S)-(+)-Camphorsulfonyl | Tetralone | 66 | 36 |

| Di-t-butyl oxaziridine | Propiophenone | 70 | 47 |

The dichloro substitution increases steric bulk and electronic effects, improving stereochemical control .

Reaction Hazards and Stability

Thermal analysis reveals exothermic decomposition at 165–190°C (neat) and 73–84°C with FeCl₃·H₂O, necessitating strict temperature control during reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

Asymmetric Synthesis : The compound is widely used as a chiral oxidizing agent in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are critical in the pharmaceutical industry.

Oxidation Reactions : (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is effective in oxidizing various substrates, including:

- Sulfides to Sulfoxides

- Amines to Nitrones

- Alcohols to Carbonyls

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Sulfides | Sulfoxides | Low temperature |

| Amines | Nitrones | Chloroform solvent |

| Alcohols | Carbonyls | Methanol solvent |

Biology

The compound plays a significant role in synthesizing biologically active molecules. Its ability to introduce chirality into molecules enhances the therapeutic potential of drugs.

Case Study : In research focusing on enzyme mechanisms, this compound was employed to study enzyme inhibitors' effects on specific biochemical pathways. This application highlights its importance in drug discovery and development.

Medicine

In medicinal chemistry, the compound is utilized for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the creation of drugs with improved efficacy and reduced side effects.

Example Application : The synthesis of anti-cancer agents often involves using this oxaziridine to achieve the desired stereochemistry necessary for biological activity.

Industry

The compound is also significant in producing fine chemicals and specialty materials. Its unique reactivity profile makes it suitable for various industrial applications, including:

- Production of agrochemicals

- Synthesis of flavor and fragrance compounds

Wirkmechanismus

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to the substrate. This process is facilitated by the electrophilic nature of the oxaziridine ring, which readily reacts with nucleophilic substrates . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is unique due to its high enantioselectivity and efficiency in oxidation reactions. Similar compounds include:

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Another chiral oxidizing agent with similar applications but different enantioselectivity.

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A stereoisomer of the above compound with distinct reactivity.

Di-t-butyl oxaziridine: A non-chiral oxidizing agent used in various oxidation reactions.

These compounds share similar chemical properties but differ in their enantioselectivity and specific applications.

Biologische Aktivität

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent that plays a significant role in organic synthesis, particularly in the enantioselective oxidation of various substrates. Its unique structure and reactivity make it a valuable compound in both chemical and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical pathways, and its efficacy in synthesizing biologically active molecules.

- Molecular Formula : C10H13Cl2NO3S

- Molecular Weight : 298.19 g/mol

- CAS Number : 127184-05-8

The primary mechanism by which this compound exerts its biological activity involves the oxidation of enolates through an SN2 mechanism. This process leads to the formation of α-hydroxy ketones, which are critical intermediates in various biochemical reactions. The compound's action can be influenced by environmental factors such as pH, which affects the stability of the enolate anion .

Biochemical Pathways

The oxidation reactions facilitated by this compound are crucial for:

- Synthesis of Pharmaceuticals : It is used to create enantiomerically pure compounds that are essential for drug development.

- Metabolic Pathways : The compound participates in the synthesis and metabolism of various bioactive molecules, impacting pharmacological activity and efficacy.

1. Organic Synthesis

This compound is extensively utilized as a chiral oxidizing agent in asymmetric synthesis. Its ability to selectively oxidize substrates allows chemists to produce compounds with desired stereochemistry, which is vital for the development of pharmaceuticals and agrochemicals.

2. Biological Activity Studies

Research has demonstrated that this compound can effectively oxidize different tetrathiafulvalene derivatives with varying degrees of enantioselectivity:

- Weak enantioselectivity with TTF and TMTTF.

- Promising enantioselectivity (up to 44% ee) with BEDT-TTF .

Comparative Analysis

The effectiveness of this compound can be compared with other similar compounds in terms of enantioselectivity and reactivity:

| Compound Name | Enantioselectivity | Primary Application |

|---|---|---|

| This compound | Variable (up to 44% ee) | Asymmetric synthesis |

| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | Moderate | Chiral oxidation |

| Di-t-butyl oxaziridine | Low | General oxidation reactions |

Case Study 1: Oxidation of Sulfides

In a study involving sulfide oxidation using this compound, researchers observed that the compound effectively converted sulfides into sulfoxides under mild conditions. This reaction showcases its utility in synthesizing valuable intermediates for pharmaceuticals .

Case Study 2: Synthesis of Enantiomerically Pure Compounds

A notable application of this compound was demonstrated in the synthesis of flosequinan, where it was used to achieve a high enantiomeric excess through selective oxidation processes. This case highlights its importance in producing drugs with specific stereochemical configurations necessary for therapeutic efficacy .

Eigenschaften

IUPAC Name |

(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-CNLAJYNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine at enantioselectively oxidizing different tetrathiafulvalene derivatives?

A1: Research indicates that this compound exhibits variable enantioselectivity depending on the specific tetrathiafulvalene derivative. While it shows weak enantioselectivity for tetrathiafulvalene (TTF) and tetramethyl-tetrathiafulvalene (TMTTF) [], and leads to a racemic mixture with tetrakis(thiomethyl)-tetrathiafulvalene (TMT-TTF) [], it achieves a promising enantioselectivity of up to 44% ee with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) []. This suggests that the substituents on the tetrathiafulvalene core significantly influence the interaction with this compound during the oxidation process.

Q2: What insights did computational chemistry provide into the oxidation mechanism of BEDT-TTF by this compound?

A2: Density functional theory (DFT) calculations were instrumental in understanding the oxidation mechanism and the origin of enantioselectivity. The calculations revealed that the chiral sulfoxide group in the major enantiomer of the oxidized BEDT-TTF derivative has the (R) absolute configuration when this compound is used []. Furthermore, these calculations, in conjunction with electronic circular dichroism spectra, provided insights into the participation of the chiral sulfoxide group in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting BEDT-TTF-sulfoxide []. This information is crucial for understanding the electronic properties of the oxidized products, which are essential for their potential applications in materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.